molecular formula C14H16Cl2N4 B6190126 2-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride CAS No. 2768327-59-7

2-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride

Cat. No.: B6190126
CAS No.: 2768327-59-7
M. Wt: 311.2
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Description

  • The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.
  • The reaction is performed in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran.
  • Attachment of the Ethanamine Moiety:

    • The ethanamine group is introduced through a nucleophilic substitution reaction using 2-bromoethanamine.
    • The reaction is typically carried out in a polar solvent such as dimethylformamide.
  • Formation of the Dihydrochloride Salt:

    • The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid in an aqueous solution.
  • Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of imines or amides.

      Reduction: Reduction reactions can target the imidazo[1,2-a]pyrimidine ring, potentially converting it to a dihydroimidazo[1,2-a]pyrimidine derivative.

      Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

    Common Reagents and Conditions:

      Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

      Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

      Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Major Products:

      Oxidation: Formation of imines or amides.

      Reduction: Formation of dihydro derivatives.

      Substitution: Introduction of various functional groups onto the phenyl ring.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride typically involves the following steps:

    • Formation of the Imidazo[1,2-a]pyrimidine Core:

      • Starting with 2-aminopyrimidine and a suitable aldehyde or ketone, the imidazo[1,2-a]pyrimidine core is formed through a cyclization reaction.
      • Common reagents include acetic acid and a catalyst such as p-toluenesulfonic acid.
      • The reaction is usually carried out under reflux conditions.

    Scientific Research Applications

    2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

      Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

      Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

      Industry: Utilized in the development of new materials with unique electronic or photophysical properties.

    Mechanism of Action

    The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine core can mimic natural substrates or ligands, allowing it to bind to active sites or allosteric sites on proteins. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

    Comparison with Similar Compounds

      Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring.

      Phenylimidazole derivatives: These compounds have a phenyl group attached to an imidazole ring, lacking the pyrimidine component.

    Uniqueness: 2-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride is unique due to its specific combination of the imidazo[1,2-a]pyrimidine core with a phenyl group and an ethanamine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

    Properties

    CAS No.

    2768327-59-7

    Molecular Formula

    C14H16Cl2N4

    Molecular Weight

    311.2

    Purity

    95

    Origin of Product

    United States

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